![molecular formula C7H7N3O B15245338 6-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B15245338.png)
6-Methylfuro[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylfuro[2,3-d]pyrimidin-4-amine typically involves the Ullmann coupling reaction. This method includes the N(4)-alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines, which are obtained from the Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with appropriate aryl iodides . The reaction conditions often involve the use of copper catalysts and elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely applied to achieve efficient production.
化学反応の分析
Types of Reactions
6-Methylfuro[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted furo[2,3-d]pyrimidines.
科学的研究の応用
6-Methylfuro[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Methylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been found to inhibit tubulin assembly, leading to the disruption of microtubule dynamics . This mechanism is crucial for their antitumor activity, as it interferes with cell division and induces apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-Substituted-5-methyl-furo[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds also have a fused ring system and are studied for their kinase inhibition properties.
Uniqueness
6-Methylfuro[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a microtubule depolymerizing agent sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
6-methylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H7N3O/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H2,8,9,10) |
InChIキー |
NFNKFORQAFCYAL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(N=CN=C2O1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


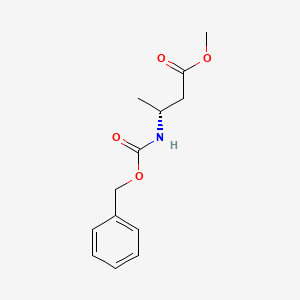
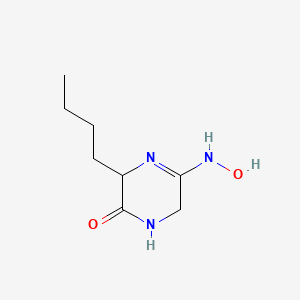
![2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B15245284.png)
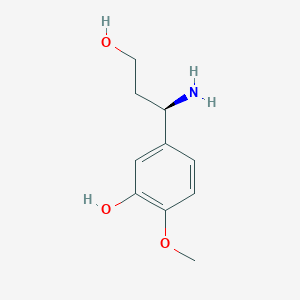
![benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate](/img/structure/B15245304.png)
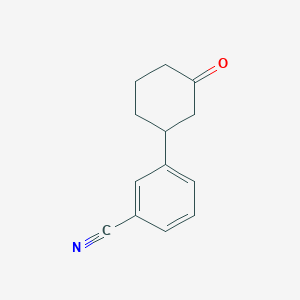
![5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15245311.png)
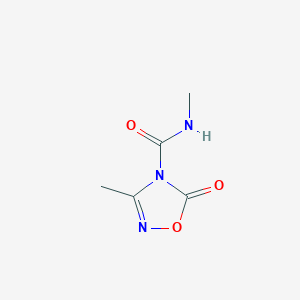
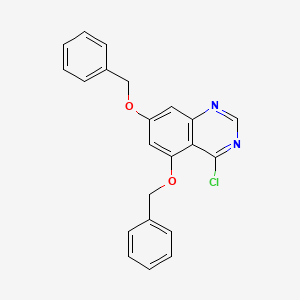
![5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245331.png)
![6-Methyloxazolo[5,4-b]pyridine-2-thiol](/img/structure/B15245334.png)
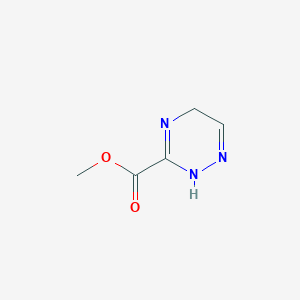
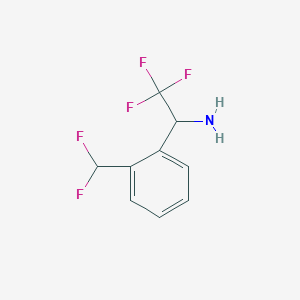
![2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B15245343.png)
